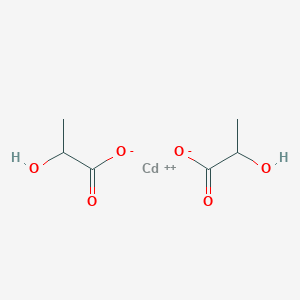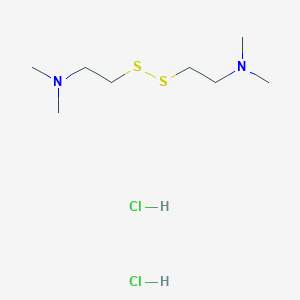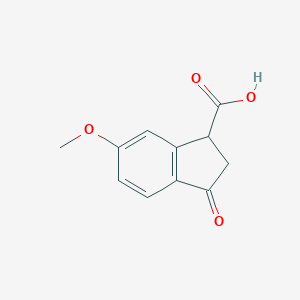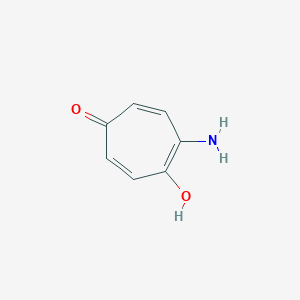
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one (AHCT) is a chemical compound that belongs to the cycloheptatrienone family. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 161.17 g/mol. AHCT has been widely studied due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism Of Action
The exact mechanism of action of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has antioxidant properties and can scavenge free radicals. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. In vivo studies have demonstrated that 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one can reduce inflammation in animal models of arthritis and colitis. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is also soluble in water, which makes it easy to prepare solutions for experiments. However, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is also relatively new and has not been extensively studied, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one. One potential area of research is the development of new materials using 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have unique optical properties, which may make it useful in the development of new sensors and imaging agents. Another potential area of research is the study of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one as a plant growth regulator. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have potential applications in agriculture, and further research in this area may lead to the development of new crop protection strategies. Finally, further research is needed to fully understand the mechanism of action of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one and its potential applications in medicine.
Synthesis Methods
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,4,6-cycloheptatrien-1-one with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one as the major product along with some minor by-products. The synthesis of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been investigated for its potential use as a fluorescent probe in biological imaging. In agriculture, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a plant growth regulator. In materials science, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been investigated for its potential use in the development of new materials such as polymers and coatings.
properties
CAS RN |
15926-48-4 |
|---|---|
Product Name |
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-amino-5-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(9)2-4-7(6)10/h1-4,10H,8H2 |
InChI Key |
OCJHCMZWHYSFPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=CC1=O)O)N |
Canonical SMILES |
C1=CC(=C(C=CC1=O)O)N |
synonyms |
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




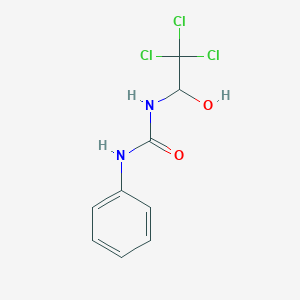

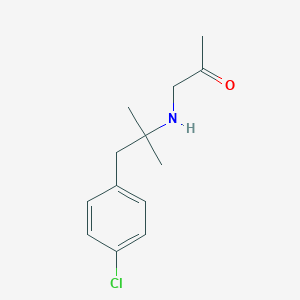



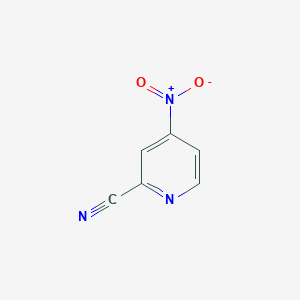
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)

